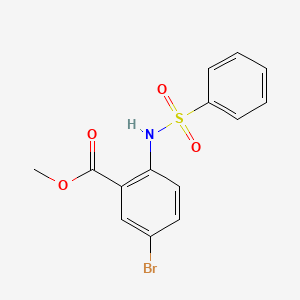
Methyl 2-(benzenesulfonamido)-5-bromobenzoate
Übersicht
Beschreibung
Methyl 2-(benzenesulfonamido)-5-bromobenzoate, also known as MBSBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBSBB is a sulfonamide derivative that has a bromine atom attached to the benzene ring.
Wirkmechanismus
The mechanism of action of Methyl 2-(benzenesulfonamido)-5-bromobenzoate involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Methyl 2-(benzenesulfonamido)-5-bromobenzoate binds to the active site of CAIX and inhibits its activity, leading to a decrease in pH and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has also been shown to inhibit the migration and invasion of cancer cells. In addition, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to have antitumor activity against various cancer cell lines. Methyl 2-(benzenesulfonamido)-5-bromobenzoate is also relatively easy to synthesize and has a high yield. However, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has some limitations for lab experiments. It is a sulfonamide derivative and can interact with other sulfonamide-containing compounds, leading to potential cross-reactivity. In addition, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-(benzenesulfonamido)-5-bromobenzoate. One of the significant areas of research is the development of Methyl 2-(benzenesulfonamido)-5-bromobenzoate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of Methyl 2-(benzenesulfonamido)-5-bromobenzoate as a diagnostic tool for cancer. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to bind to CAIX, which is overexpressed in various types of cancer cells. Therefore, Methyl 2-(benzenesulfonamido)-5-bromobenzoate could potentially be used as a diagnostic tool to detect the presence of CAIX in cancer cells. Finally, further research is needed to understand the potential of Methyl 2-(benzenesulfonamido)-5-bromobenzoate in combination with other chemotherapeutic agents for the treatment of cancer.
Conclusion:
In conclusion, Methyl 2-(benzenesulfonamido)-5-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have potent antitumor activity against various cancer cell lines by inhibiting the enzyme carbonic anhydrase IX. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has several advantages for lab experiments, including its potency and ease of synthesis. However, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has some limitations, including potential cross-reactivity and a relatively short half-life. There are several future directions for the research on Methyl 2-(benzenesulfonamido)-5-bromobenzoate, including the development of Methyl 2-(benzenesulfonamido)-5-bromobenzoate derivatives with improved pharmacological properties and the investigation of its potential as a diagnostic tool for cancer.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of Methyl 2-(benzenesulfonamido)-5-bromobenzoate is in the field of medicinal chemistry. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and colon cancer. Methyl 2-(benzenesulfonamido)-5-bromobenzoate works by inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
methyl 2-(benzenesulfonamido)-5-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)12-9-10(15)7-8-13(12)16-21(18,19)11-5-3-2-4-6-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXIWPLXIZHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzenesulfonamido)-5-bromobenzoate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)
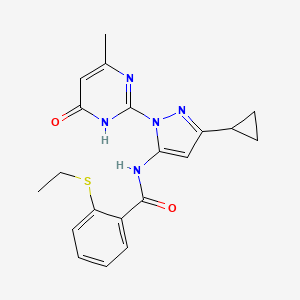
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
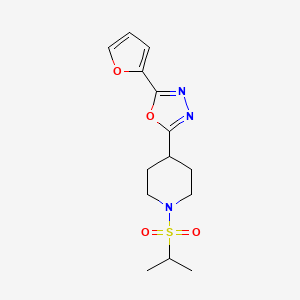
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)
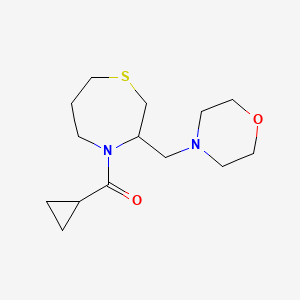
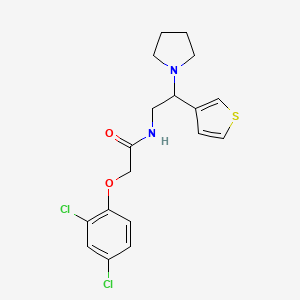
![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)


![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)